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Compound of Interest

Compound Name: N-Methyl-dosimertinib-d5

Cat. No.: B12396201 Get Quote

An In-depth Technical Guide to N-Methyl-
dosimertinib-d5
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methyl-dosimertinib-d5 is a deuterated analog of a metabolite of Dosimertinib. Dosimertinib

is a deuterated form of Osimertinib, a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI). Osimertinib is a crucial therapeutic agent in the treatment of non-

small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the

T790M resistance mutation. The incorporation of deuterium in these molecules is a strategy to

alter their pharmacokinetic profiles, potentially enhancing their metabolic stability and

therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure,

properties, and the mechanistic context of N-Methyl-dosimertinib-d5, along with relevant

experimental protocols and pathway diagrams.

Chemical Structure and Properties
The precise publicly available data for N-Methyl-dosimertinib-d5 is limited. However, based

on its nomenclature and the known metabolism of its parent compounds, a putative structure

can be proposed. The core structure is based on the pyrimido[5,4-b]indole scaffold,
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characteristic of this class of EGFR inhibitors. The "d5" designation indicates the presence of

five deuterium atoms, which are strategically placed to influence the molecule's metabolism.

Table 1: Chemical and Physical Properties of N-Methyl-dosimertinib-d5

Property Value Source

CAS Number 2719690-98-7 [1]

Molecular Formula C₂₈H₂₈D₅N₇O₂ Inferred

Molecular Weight Approximately 504.64 g/mol Inferred

IUPAC Name
Inferred based on parent

structure.
N/A

Canonical SMILES
Inferred based on parent

structure.
N/A

Physical Appearance Typically a solid. N/A

Solubility

Expected to be soluble in

organic solvents like DMSO

and methanol.

N/A

Storage Conditions

Store at -20°C or -80°C,

protected from light and

moisture.

General recommendation

Note: Some properties are inferred due to the limited availability of public data for this specific

deuterated metabolite.

Mechanism of Action and Signaling Pathway
The mechanism of action of N-Methyl-dosimertinib-d5 is intrinsically linked to its parent

compound, Dosimertinib, which functions as an irreversible inhibitor of mutant EGFR. By

covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase

domain, it blocks the downstream signaling pathways that drive tumor cell proliferation and

survival.[2][3] The primary signaling cascades inhibited are the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK pathways.
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Experimental Protocols
Detailed experimental protocols for N-Methyl-dosimertinib-d5 are not publicly available.

However, based on standard methodologies for characterizing tyrosine kinase inhibitors and

their metabolites, the following protocols can be outlined.

In Vitro Metabolism Assay using Human Liver
Microsomes
This protocol is designed to assess the metabolic stability of N-Methyl-dosimertinib-d5.

Materials:

N-Methyl-dosimertinib-d5

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled

compound)

Incubator, centrifuge, and LC-MS/MS system

Procedure:

Prepare a stock solution of N-Methyl-dosimertinib-d5 in a suitable organic solvent (e.g.,

DMSO).

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C.

Add N-Methyl-dosimertinib-d5 to the HLM suspension to initiate the reaction.

Start the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold

acetonitrile containing the internal standard.

Vortex and centrifuge the samples to precipitate proteins.

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining amount of N-
Methyl-dosimertinib-d5.

The rate of disappearance of the parent compound is used to calculate metabolic stability

parameters like half-life and intrinsic clearance.

Quantification in Biological Matrices by LC-MS/MS
This protocol outlines a general method for the quantification of N-Methyl-dosimertinib-d5 in

plasma for pharmacokinetic studies.

Materials:

Plasma samples containing N-Methyl-dosimertinib-d5

Internal Standard (IS) solution

Protein precipitation solvent (e.g., acetonitrile or methanol)

LC-MS/MS system with a suitable C18 column

Procedure:

Sample Preparation:

Thaw plasma samples on ice.

To a 100 µL aliquot of plasma, add the IS solution.

Add 300 µL of ice-cold protein precipitation solvent.

Vortex for 1 minute.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

Inject the prepared sample onto the LC-MS/MS system.

Use a gradient elution with mobile phases such as water with 0.1% formic acid and

acetonitrile with 0.1% formic acid.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect

the specific parent-to-daughter ion transitions for N-Methyl-dosimertinib-d5 and the IS.

Quantify the analyte by comparing the peak area ratio of the analyte to the IS against a

standard curve.
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Bioanalytical Workflow for N-Methyl-dosimertinib-d5 Quantification
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LC-MS/MS Quantification Workflow

Western Blot Analysis of EGFR Pathway Modulation
This protocol is to assess the effect of N-Methyl-dosimertinib-d5 on the phosphorylation of

EGFR and downstream targets like ERK.

Materials:
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NSCLC cell line (e.g., H1975 with L858R/T790M mutation)

N-Methyl-dosimertinib-d5

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading

control like anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment:

Plate H1975 cells and grow to 70-80% confluency.

Treat cells with varying concentrations of N-Methyl-dosimertinib-d5 for a specified time.

Protein Extraction:

Wash cells with ice-cold PBS.

Lyse cells with lysis buffer on ice.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Determine protein concentration using a BCA assay.

Western Blotting:

Denature protein samples by boiling in Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify band intensities and normalize the phosphorylated protein levels to total protein

and the loading control.

Conclusion
N-Methyl-dosimertinib-d5, as a deuterated metabolite of the potent EGFR inhibitor

Dosimertinib, is a compound of significant interest for researchers in oncology and drug

development. Its study can provide valuable insights into the metabolism, pharmacokinetics,

and activity of deuterated drugs. The provided information and protocols serve as a

foundational guide for the investigation of this and similar compounds. Further research is

warranted to fully elucidate its specific properties and potential therapeutic relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12396201#n-methyl-dosimertinib-d5-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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